molecular formula C19H18N2O3 B11353526 methyl 4-{[(1,5-dimethyl-1H-indol-2-yl)carbonyl]amino}benzoate

methyl 4-{[(1,5-dimethyl-1H-indol-2-yl)carbonyl]amino}benzoate

Cat. No.: B11353526
M. Wt: 322.4 g/mol
InChI Key: ISRWHOJNWCOEMV-UHFFFAOYSA-N
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Description

METHYL 4-(1,5-DIMETHYL-1H-INDOLE-2-AMIDO)BENZOATE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole moiety, which is a significant structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of amido-nitriles to form the indole ring, followed by esterification to introduce the benzoate group . The reaction conditions often involve the use of catalysts such as nickel and mild reaction temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(1,5-DIMETHYL-1H-INDOLE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield indole-2-amines .

Scientific Research Applications

METHYL 4-(1,5-DIMETHYL-1H-INDOLE-2-AMIDO)BENZOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 4-(1,5-DIMETHYL-1H-INDOLE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-(1,5-DIMETHYL-1H-INDOLE-2-AMIDO)BENZOATE is unique due to its specific structural features, which confer distinct biological activities. Its combination of the indole moiety with the benzoate group allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 4-[(1,5-dimethylindole-2-carbonyl)amino]benzoate

InChI

InChI=1S/C19H18N2O3/c1-12-4-9-16-14(10-12)11-17(21(16)2)18(22)20-15-7-5-13(6-8-15)19(23)24-3/h4-11H,1-3H3,(H,20,22)

InChI Key

ISRWHOJNWCOEMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC)C

Origin of Product

United States

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